Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate
Overview
Description
Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H8F3NO3 It is a derivative of isonicotinic acid, featuring a trifluoromethyl group at the 5-position and a hydroxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate typically involves the esterification of 2-hydroxy-5-(trifluoromethyl)isonicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-oxo-5-(trifluoromethyl)isonicotinate.
Reduction: Formation of ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxy group can form hydrogen bonds with target molecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxyisonicotinate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 5-(trifluoromethyl)isonicotinate:
Methyl 2-hydroxy-5-(trifluoromethyl)isonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the hydroxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-7(14)13-4-6(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLWWQEANDVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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